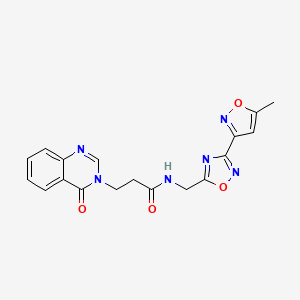
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N6O4 and its molecular weight is 380.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoxazole ring, an oxadiazole ring, and a quinazoline moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various molecular targets and its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C15H14N4O3. Its molecular weight is approximately 298.302 g/mol. The presence of multiple functional groups enhances its reactivity and potential for biological interactions.
The mechanism of action of this compound likely involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its structural features, which allow for various non-covalent interactions such as hydrogen bonding and π-π stacking .
- Modulation of Signaling Pathways : Preliminary studies suggest it may influence key pathways involved in cellular signaling and metabolism.
Anticancer Activity
Studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, certain oxadiazole derivatives have demonstrated potent inhibitory effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 14 | EGFR Tyrosine Kinase Inhibition |
| Oxadiazole Derivative B | HUVEC | 11 | VEGFR-2 Inhibition |
Antimicrobial Activity
This compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains indicate its potential as an antimicrobial agent .
Neuroprotective Properties
Research indicates that compounds containing oxadiazole rings can exhibit neuroprotective effects by inhibiting cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound inhibits specific cancer cell growth significantly compared to control groups. The study utilized MTT assays to evaluate cell viability.
- Molecular Docking Studies : Molecular docking simulations have revealed strong binding affinities between the compound and target proteins involved in cancer progression and neurodegeneration. The binding free energies suggest a favorable interaction profile conducive to therapeutic efficacy .
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-11-8-14(22-27-11)17-21-16(28-23-17)9-19-15(25)6-7-24-10-20-13-5-3-2-4-12(13)18(24)26/h2-5,8,10H,6-7,9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNITFBNGOWYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














